Quinoxaline-2,3-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline-2,3-dithione is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of two sulfur atoms at the 2 and 3 positions of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-2,3-dithione typically involves the reaction of 2,3-dichloroquinoxaline with thiourea. This reaction is carried out in ethanol under reflux conditions for about 5 hours, followed by neutralization with an acid to yield this compound . Another method involves the thionation of quinoxaline-2,3(1H,4H)-dione using a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine for 1 hour, resulting in an 83% yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-2,3-dithione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2,3-dione.
Reduction: Reduction reactions can convert it back to its corresponding quinoxaline derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione.
Reduction: Quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinoxaline-2,3-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of quinoxaline-2,3-dithione involves its interaction with specific molecular targets. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological conditions . Additionally, its anticancer activity is attributed to its ability to interfere with cellular signaling pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Quinoxaline-2,3-dione: Shares a similar structure but lacks the sulfur atoms.
Quinazoline: Another nitrogen-containing heterocycle with significant biological activity.
Phthalazine: Similar in structure but with different pharmacological properties.
Uniqueness: Quinoxaline-2,3-dithione is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.
Properties
CAS No. |
86843-72-3 |
---|---|
Molecular Formula |
C8H4N2S2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
quinoxaline-2,3-dithione |
InChI |
InChI=1S/C8H4N2S2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H |
InChI Key |
ABYFKCTTZZGNIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=S)C(=S)N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.